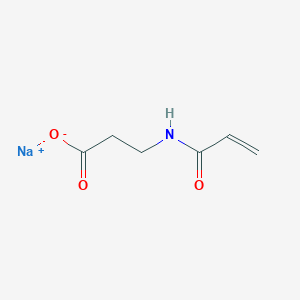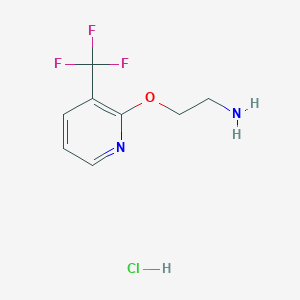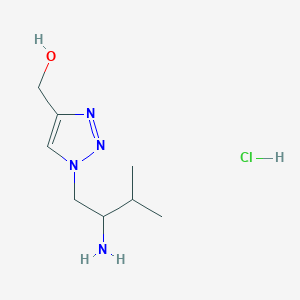
(1-(2-アミノ-3-メチルブチル)-1H-1,2,3-トリアゾール-4-イル)メタノール塩酸塩
概要
説明
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and chemical research. The presence of both amino and triazole functional groups in its structure makes it a versatile molecule for various chemical reactions and biological activities.
科学的研究の応用
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of amides, ureas, or other derivatives.
作用機序
The mechanism of action of (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis.
類似化合物との比較
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: can be compared with other triazole derivatives:
- Uniqueness : The presence of the 2-amino-3-methylbutyl group in its structure provides unique steric and electronic properties, which can influence its reactivity and biological activity.
Similar Compounds:
特性
IUPAC Name |
[1-(2-amino-3-methylbutyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.ClH/c1-6(2)8(9)4-12-3-7(5-13)10-11-12;/h3,6,8,13H,4-5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCRTFQQAIWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=C(N=N1)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)
![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)
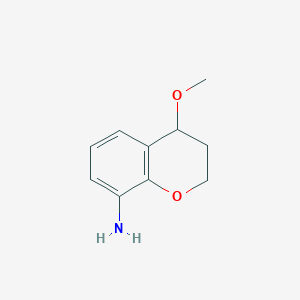
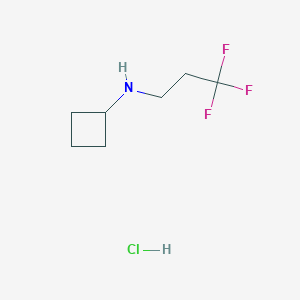
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)
